N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
The compound N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic molecule featuring a thiazolo[5,4-c]pyridine core substituted with a furan-3-carboxamide group and a 4-(isopropylthio)phenylacetyl moiety. The compound’s design likely targets modulation of biological pathways through interactions with enzymes or receptors, leveraging its fused bicyclic system and sulfur-containing groups for enhanced binding or stability.
Properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-17-5-3-15(4-6-17)11-20(26)25-9-7-18-19(12-25)30-22(23-18)24-21(27)16-8-10-28-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKQORNJIVKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide involves several steps:
Formation of the Thiazolo[5,4-c]pyridine Ring: : This can be done using cyclization reactions involving suitable precursors under acidic or basic conditions.
Attachment of the Isopropylthio Phenyl Group: : Generally achieved via substitution reactions, where an isopropylthio group is introduced to a phenyl ring precursor and then coupled to the thiazolo[5,4-c]pyridine core.
Formation of Furan Carboxamide: : The furan ring is then constructed and linked to the pyridine ring system through a carboxamide linkage, typically using amide coupling reagents under controlled conditions.
Industrial Production Methods
Scaling up to industrial production would require optimizing each step for yield and purity. This might involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where certain functional groups (like thioethers) could be oxidized to sulfoxides or sulfones.
Reduction: : The compound could undergo reduction reactions typically targeting nitro groups if present, or reducing double bonds in the thiazolo ring system.
Substitution: : Various substituents can be introduced or modified on the aromatic ring or other parts of the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for thioether oxidation.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst for reductions.
Substitution: : Halides with base for nucleophilic aromatic substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Hydrocarbons or Amines: : From reduction reactions, depending on the functional groups reduced.
Substituted Phenyl Derivatives: : From substitution reactions.
Scientific Research Applications
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has a broad spectrum of scientific research applications:
Chemistry: : As a precursor for other complex molecules, or a functional group test compound.
Medicine: : Could be explored for its bioactivity, potential as a pharmaceutical candidate for various ailments.
Industry: : Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend heavily on the biological or chemical context:
Molecular Targets: : In a biological setting, potential targets might include enzymes, receptors, or cellular membranes that can interact with its functional groups.
Pathways Involved: : It could be involved in pathways regulating cell growth, differentiation, or metabolic processes depending on its interactions at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound’s molecular weight is expected to fall between 384.4–414.4 g/mol, similar to its analogs. The presence of the isopropylthio group may increase hydrophobicity compared to methylsulfonyl or cyclopropyl substituents .
- Heterocyclic Variations: Replacement of furan-2-carboxamide () with furan-3-carboxamide (target compound) alters steric and electronic interactions at the binding site. Thiophene-3-carboxamide () introduces sulfur-mediated π-π stacking or hydrogen bonding differences.
Pharmacological and Physicochemical Trends
- Solubility : Analogs with polar groups (e.g., methylsulfonyl in ) exhibit lower logP values compared to lipophilic derivatives like the target compound.
- Metabolic Stability : Sulfur-containing groups (e.g., thiophene in and isopropylthio in the target compound) may slow oxidative metabolism by cytochrome P450 enzymes.
- Binding Affinity : The cyclopropylisoxazole group () shows rigidity that enhances target selectivity, whereas the acetylated phenyl group in the target compound may confer flexibility for induced-fit binding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo[5,4-c]pyridine derivatives like the target compound?
- Answer : A key method involves refluxing bromo-piperidinones (e.g., 5-bromo-piperidinone) with substituted thioureas in dry ethanol for 1–6 days. After solvent evaporation, purification via column chromatography and preparative HPLC yields thiazolo-tetrahydropyridine derivatives. Structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR), including and NMR to resolve stereochemistry and substituent positions .
Q. How are structural ambiguities resolved in complex thiazolo-pyridine derivatives?
- Answer : Overlapping signals in NMR spectra are addressed using 2D techniques like HSQC (heteronuclear single quantum coherence) and NOESY (nuclear Overhauser effect spectroscopy). For example, in a related compound (N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide), the thiazolo-pyridine core is confirmed via - correlations, while substituent regiochemistry is validated through coupling constants and NOE interactions .
Q. What purification strategies are effective for isolating thiazolo-pyridine derivatives?
- Answer : Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard. For polar intermediates, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity. Post-purification, residual solvents are removed via lyophilization or vacuum drying .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in stereoselective syntheses?
- Answer : Reaction time and base selection critically influence stereoselectivity. For instance, extending reflux duration from 1 to 6 days increases diastereomeric excess (d.e.) in thiazolo-pyridines by favoring thermodynamic control. Bases like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilicity in coupling steps, while sodium carbonate minimizes side reactions during protective group removal .
Q. What analytical methods address contradictions in substituent positioning or stereochemical assignments?
- Answer : Discrepancies between MS-derived molecular formulas and NMR-based structural models are resolved via X-ray crystallography. For example, in a related compound (13b from ), X-ray analysis confirmed the 4-chlorophenyl group’s axial orientation, which was initially misassigned due to NOE artifact .
Q. How do substituent modifications (e.g., isopropylthio vs. nitro groups) impact physicochemical properties?
- Answer : LogP and solubility are modulated via substituent polarity. The isopropylthio group in the target compound increases hydrophobicity (LogP ≈ 3.8), whereas nitro groups (as in ’s analog) enhance electrophilicity but reduce metabolic stability. Computational tools like DFT (density functional theory) predict electronic effects, validated experimentally via cyclic voltammetry .
Q. What strategies mitigate challenges in scaling up multi-step syntheses?
- Answer : Intermediate stability is critical. For acid-sensitive intermediates (e.g., ethyl ester hydrochlorides in ), in situ quenching with tertiary amines (e.g., triethylamine) prevents degradation. Continuous flow reactors improve reproducibility in coupling steps by maintaining precise temperature and mixing ratios .
Methodological Notes
- Stereochemical Control : Use chiral auxiliaries (e.g., galactosyl groups in ) to enforce axial chirality during cyclization.
- Data Validation : Cross-validate NMR assignments with computational NMR predictors (e.g., ACD/Labs) to resolve signal overlap .
- Reaction Monitoring : Employ LC-MS for real-time tracking of intermediates, especially in multi-step sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
